5-Bromo-2-(thiolan-3-yloxy)pyrimidine
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Overview
Description
5-Bromo-2-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that contains a bromine atom at the 5-position of the pyrimidine ring and a thiolan-3-yloxy group at the 2-position
Preparation Methods
The synthesis of 5-Bromo-2-(thiolan-3-yloxy)pyrimidine can be achieved through several methods. One common approach involves the bromination of pyrimidine derivatives using sodium monobromoisocyanurate (SMBI) as a brominating agent . Another method involves the reaction of 2-bromomalonaldehyde with amidine compounds in a one-step process . This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
5-Bromo-2-(thiolan-3-yloxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiolan-3-yloxy group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(thiolan-3-yloxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and antineoplastic agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of fluorescently labeled nucleosides, which are valuable tools in molecular biology.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(thiolan-3-yloxy)pyrimidine in biological systems involves its incorporation into nucleic acids, where it can interfere with DNA replication and transcription. This is similar to the mechanism of action of other halogenated pyrimidine nucleosides, which are known to exhibit antiviral and antineoplastic activities .
Comparison with Similar Compounds
5-Bromo-2-(thiolan-3-yloxy)pyrimidine can be compared with other halogenated pyrimidine derivatives, such as 5-bromo-2’-deoxyuridine and 5-iodo-2’-deoxyuridine. These compounds share similar structural features and biological activities but differ in their specific applications and reactivity. For example, 5-bromo-2’-deoxyuridine is primarily used as an antiviral agent, while 5-iodo-2’-deoxyuridine is used in diagnostic oncology .
Similar compounds include:
- 5-Bromo-2’-deoxyuridine
- 5-Iodo-2’-deoxyuridine
- 5-Chloro-2’-deoxyuridine
Each of these compounds has unique properties and applications, highlighting the versatility and importance of halogenated pyrimidine derivatives in scientific research and industry.
Properties
IUPAC Name |
5-bromo-2-(thiolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTIHWXZIJOLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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